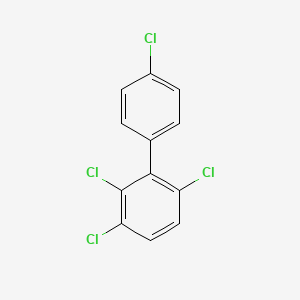

2,3,4',6-Tetrachlorobiphenyl

Übersicht

Beschreibung

2,3,4’,6-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls (PCBs), which are synthetic organic chemicals containing chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to a ban on their production and use in many countries .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,6-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern on the biphenyl ring .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,4’,6-Tetrachlorobiphenyl, was historically carried out by the direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of large-scale reactors and stringent control of reaction parameters to ensure the production of specific PCB congeners .

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,4’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Dechlorination reactions can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups

Common Reagents and Conditions:

Oxidation: Catalysts such as cytochrome P450 enzymes are commonly used.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Nucleophiles such as hydroxide ions are used in substitution reactions

Major Products:

Hydroxylated Metabolites: Formed during oxidation reactions.

Dechlorinated Biphenyls: Resulting from reduction reactions.

Substituted Biphenyls: Produced through nucleophilic substitution

Wissenschaftliche Forschungsanwendungen

Environmental Research

Biodegradation Studies

Research has demonstrated that specific bacterial strains can dechlorinate 2,3,4',6-tetrachlorobiphenyl under anaerobic conditions. For instance, studies have shown that Dehalococcoides-like organisms can effectively remove chlorines from various PCB congeners, including this compound. This process is crucial for developing bioremediation strategies in contaminated environments .

Sediment Microcosm Experiments

Microcosm experiments have been conducted using sediments from different environments (estuarine, marine, and riverine) to assess the dechlorination capabilities of local microbial communities. These studies found that the presence of this compound influences the composition of microbial communities and their metabolic pathways . Such insights are vital for understanding how PCBs persist and degrade in natural settings.

Analytical Chemistry

Gas Chromatography Techniques

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are extensively utilized for detecting and quantifying this compound in environmental samples. For example, a study reported the separation of various PCB congeners using specialized columns designed for optimal resolution . The ability to analyze PCB levels in biological tissues (e.g., oysters) is essential for assessing ecological impacts and food safety.

Method Development for Environmental Monitoring

Recent advancements in analytical techniques have improved the sensitivity and specificity of PCB detection. For instance, methods employing two-dimensional gas chromatography coupled with mass spectrometry (GC×GC-MS) have been developed to enhance the analysis of complex environmental samples containing PCBs . These techniques allow for better identification of individual congeners like this compound amidst a mixture of pollutants.

Toxicology Studies

Health Impact Assessments

Research into the toxicological effects of this compound has revealed its potential endocrine-disrupting properties. Studies indicate that exposure to this compound may interfere with hormonal functions in wildlife and humans alike. Investigations into its mechanisms of action at the cellular level are ongoing to better understand its health implications .

Animal Model Studies

Animal studies have been employed to assess the chronic effects of exposure to this compound. These studies typically focus on reproductive and developmental outcomes in rodents exposed to varying concentrations of PCBs over time. The findings contribute to risk assessment frameworks for human exposure scenarios .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings/Insights |

|---|---|---|

| Environmental Research | Biodegradation by microbial communities | Effective dechlorination by Dehalococcoides |

| Analytical Chemistry | Detection via GC-MS and GC×GC-MS | Enhanced sensitivity for PCB analysis |

| Toxicology | Health impact assessments through animal studies | Potential endocrine disruption |

Wirkmechanismus

The mechanism of action of 2,3,4’,6-Tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further interact with cellular targets. The compound can disrupt endocrine functions by mimicking or blocking hormone actions, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- 2,3,4,4’-Tetrachlorobiphenyl

- 2,3,5,6-Tetrachlorobiphenyl

- 2,2’,4,4’-Tetrachlorobiphenyl

Comparison: 2,3,4’,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may exhibit different metabolic pathways and toxicological profiles .

Biologische Aktivität

2,3,4',6-Tetrachlorobiphenyl (PCB 77) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. This compound has garnered attention due to its potential biological activity, particularly in relation to endocrine disruption and environmental persistence. This article reviews the biological activity of PCB 77, focusing on its hormonal effects, metabolic pathways, and implications for environmental health.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by four chlorine atoms attached to a biphenyl structure. The specific positions of the chlorine atoms influence its biological activity and toxicity.

Hormonal Activity

Estrogenic Activity

Research indicates that PCB 77 exhibits estrogenic activity. A study found that certain hydroxylated metabolites of PCBs showed varying degrees of estrogenic activity in yeast two-hybrid assays. Specifically, PCB 77 demonstrated moderate estrogenic effects; however, these effects were significantly altered when subjected to metabolic activation by rat liver S9 preparations .

Thyroid Hormone Activity

In addition to its estrogenic properties, PCB 77 has been shown to interact with thyroid hormone pathways. One study reported that a specific metabolite of PCB 77 exhibited thyroid hormonal activity equivalent to approximately 5% of thyroxine (T4) activity . This suggests a potential for disruption in thyroid hormone signaling, which could have significant implications for developmental and metabolic processes in exposed organisms.

Metabolic Pathways

The metabolism of PCB 77 involves several pathways, including reductive dechlorination. Research has identified various microbial populations capable of dechlorinating PCBs in contaminated sediments. For instance, Dehalococcoides-like organisms have been implicated in the anaerobic dechlorination of PCB 77 in sediment microcosms . The metabolic fate of PCB 77 can lead to less chlorinated and potentially less toxic products.

Table: Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Estrogenic Activity | Moderate activity; altered by metabolic activation |

| Thyroid Activity | 5% T4 equivalent activity from specific metabolites |

| Dechlorination | Microbial populations capable of reductive dechlorination |

Case Studies

-

Sediment Microcosm Studies

In a controlled laboratory setting, sediment microcosms were established to study the dechlorination processes involving PCB 77. These studies demonstrated that temperature significantly influenced the rate and pattern of microbial dechlorination . Higher temperatures generally enhanced the microbial activity leading to more efficient dechlorination. -

Environmental Impact Assessments

Field studies have assessed the distribution and impact of PCB 77 in freshwater ecosystems. These studies often measure the concentration of PCBs along with biological indicators such as diatom taxa diversity and abundance . The results indicate that higher concentrations of PCBs correlate with reduced biodiversity in aquatic environments.

Implications for Environmental Health

The biological activities associated with PCB 77 highlight its potential risks as an environmental contaminant. Its estrogenic and thyroid-disrupting properties raise concerns about its impact on wildlife and human health. Additionally, the persistence of PCBs in the environment necessitates ongoing monitoring and remediation efforts.

Eigenschaften

IUPAC Name |

1,2,4-trichloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRXQYZZALWWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074159 | |

| Record name | 2,3,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-58-8 | |

| Record name | 2,3,4',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2Y92IEV5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3,4',6-Tetrachlorobiphenyl interact with biological systems and what are the downstream effects?

A1: The research paper demonstrates that this compound is metabolized in mice via the mercapturic acid pathway. [] This involves the formation of metabolites, primarily 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl, which exhibit specific binding in lung tissue, particularly in the tracheo-bronchial mucosa. [] This suggests a potential target for this compound and its metabolites, which could be further investigated to understand their biological effects.

Q2: What analytical methods were used to study the metabolism of this compound?

A2: The researchers utilized a combination of techniques to analyze the metabolism of this compound in mice. These included radiolabeling with carbon-14 (14C) and sulfur-35 (35S) to track the compound and its metabolites. [] Gel permeation chromatography followed by gas chromatography-mass spectrometry was employed to identify and quantify the different metabolites formed. [] Autoradiography was also used to visualize the distribution of the radiolabeled compound within the mouse tissues. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.